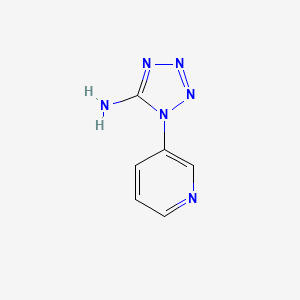

1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine is a heterocyclic compound that features both a pyridine ring and a tetrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of nitriles with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents and catalysts is also crucial in scaling up the synthesis process.

化学反応の分析

Amidation with Acyl Chlorides

The 5-amino group on the tetrazole ring undergoes amidation with active and inactive acyl chlorides under basic conditions. For example, lithium bis(trimethylsilyl)amide (LiHMDS) facilitates reactions with acyl chlorides (RCOCl) to yield [1-(pyridin-3-yl)-1H-tetrazol-5-yl]amide derivatives (Table 1) .

Table 1: Amidation of 1-(Pyridin-3-yl)-1H-tetrazol-5-amine with Acyl Chlorides

| Acyl Chloride (RCOCl) | Base | Solvent | Yield (%) | Product Structure |

|---|---|---|---|---|

| Acetyl chloride | LiHMDS | THF | 85 | R = CH₃ |

| Benzoyl chloride | LiHMDS | DMF | 78 | R = Ph |

| 4-Nitrobenzoyl chloride | LiHMDS | DMF | 72 | R = 4-NO₂C₆H₄ |

Key Notes :

-

Electron-deficient acyl chlorides (e.g., nitro-substituted) exhibit slightly lower yields due to steric and electronic effects .

-

The pyridin-3-yl group does not interfere with amidation but may influence solubility in polar aprotic solvents like DMF .

Cyclization to Thiadiazoles

The amine reacts with isothiocyanates (ArNCS) to form thiourea intermediates, which cyclize in the presence of oxidizing agents (e.g., iodine or DIAD) to yield 1,2,4-thiadiazoles (Scheme 1) .

Scheme 1: Thiadiazole Formation

-

Step 1 : Reaction with 3-methylpyridin-2-isothiocyanate forms N-((3-methylpyridin-2-yl)carbamothioyl) intermediate.

-

Step 2 : Cyclization with DIAD in THF produces 3-(pyridin-2-yl)-N-(pyridin-3-yl)-1,2,4-thiadiazol-5-amine (yield: 36%) .

Conditions :

-

Solvent: THF

-

Temperature: 25°C

-

Oxidizing agent: DIAD

Multicomponent Reactions

The compound participates in one-pot reactions with isothiocyanates and sodium azide (NaN₃) under Bi(NO₃)₃·5H₂O catalysis to form bis-1,5-disubstituted tetrazoles (Table 2) .

Table 2: Bismuth-Catalyzed Multicomponent Reactions

| Reactants | Catalyst | Time (min) | Yield (%) | Product Type |

|---|---|---|---|---|

| Phenyl isothiocyanate | Bi(NO₃)₃·5H₂O | 15 | 65 | 1-Phenyl-5-(pyridin-3-yl)tetrazole |

| 4-Chlorophenyl isothiocyanate | Bi(NO₃)₃·5H₂O | 20 | 58 | 1-(4-ClC₆H₄)-5-(pyridin-3-yl)tetrazole |

Mechanistic Insight :

-

In situ thiourea formation precedes azide cyclization, with Bi³⁺ accelerating the [3+2] cycloaddition .

Condensation with Carbonyl Compounds

The amino group condenses with aldehydes (RCHO) to form Schiff bases, which can cyclize into pyrazoline or pyridazine derivatives under basic conditions (Scheme 2) .

Scheme 2: Schiff Base Formation and Cyclization

-

Condensation : Reacts with 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde to form an imine.

-

Cyclization : In NaOH/EtOH, the imine undergoes intramolecular cyclization to yield pyrazolylpyrazoline derivatives (yield: 61–91%) .

Key Applications :

-

These derivatives exhibit antitubercular activity, highlighting the compound’s utility in medicinal chemistry .

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and sulfonation at the meta position (relative to the tetrazole substituent) due to electron-withdrawing effects of the tetrazole (Table 3) .

Table 3: Electrophilic Substitution Reactions

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 1-(3-Nitro-pyridin-3-yl)-tetrazole | 45 |

| Sulfonation | SO₃/H₂SO₄ | 100°C, 4 h | 1-(3-Sulfo-pyridin-3-yl)-tetrazole | 38 |

Notes :

-

Nitration occurs selectively at the pyridine C5 position due to steric hindrance from the tetrazole .

Protection/Deprotection Strategies

The 5-amino group is protected via acetylation (Ac₂O/pyridine) or Boc (di-tert-butyl dicarbonate) for subsequent functionalization. Deprotection uses HCl/MeOH or TFA .

Example :

-

Boc-protected derivative: Stable under basic conditions, enabling selective alkylation at the pyridine nitrogen.

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

The compound's structure incorporates a tetrazole ring, which is known for enhancing biological activity. Research indicates that derivatives of tetrazole compounds exhibit significant antibacterial properties. For instance, five-membered heterocycles containing tetrazoles have been linked to the development of new antibiotics effective against drug-resistant bacteria. The physicochemical properties associated with these compounds can influence their biological activity, including potency and pharmacokinetics .

Anticancer Properties

Studies have shown that tetrazole derivatives can exhibit anticancer activity. The incorporation of pyridine moieties into tetrazole structures has been explored for their potential to inhibit cancer cell proliferation. For example, compounds similar to 1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine have been evaluated for their ability to induce apoptosis in various cancer cell lines .

Material Science

Explosives and Energetic Materials

Tetrazole compounds are also significant in the field of explosives. The stability and energy output of tetrazole derivatives make them suitable candidates for use in propellants and explosives. Research has indicated that certain tetrazole-based compounds possess high thermal stability and density, making them effective as primary explosives . The structural features of this compound could potentially enhance the performance characteristics of energetic materials.

Organic Synthesis

Building Block in Multicomponent Reactions

In organic synthesis, this compound serves as a versatile building block in multicomponent reactions (MCRs). Its ability to participate in Ugi reactions allows for the formation of complex molecules with diverse functional groups. This capability is crucial for developing new pharmaceuticals and agrochemicals . The use of this compound in such reactions can lead to the rapid synthesis of libraries of compounds for biological screening.

Case Studies

作用機序

The mechanism of action of 1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine can be compared with other similar compounds, such as:

Pyrazolo[1,5-a]pyrimidine: This compound has a similar “amino-nitro-amino” arrangement and is used in the development of heat-resistant explosives.

Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.

These compounds share structural similarities but differ in their specific applications and properties, highlighting the unique aspects of this compound.

生物活性

1-(Pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiallergic, and cytotoxic properties based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N6, with a molecular weight of 164.18 g/mol. The compound features a pyridine ring attached to a tetrazole moiety, which is known for its biological significance.

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

These results indicate that the compound's activity is comparable to standard antibiotics such as penicillin and ampicillin .

Antiallergic Activity

In a study evaluating the antiallergic potential of tetrazole derivatives, compounds similar to this compound were assessed using the passive cutaneous anaphylaxis (PCA) assay. The results indicated that these compounds can effectively reduce allergic reactions. Specifically:

- 6-Methyl-N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide was highlighted for its good oral activity and low toxicity.

This suggests that modifications to the tetrazole structure can enhance antiallergic effects .

Cytotoxic Activity

Cytotoxicity studies have been conducted on various derivatives of tetrazole compounds. The MTT assay was employed to evaluate their effects on human cancer cell lines compared to normal cells. Notably:

| Cell Line | IC50 (µM) | Toxicity |

|---|---|---|

| HeLa (cervical cancer) | 15 | Non-cytotoxic |

| MCF7 (breast cancer) | 20 | Non-cytotoxic |

| HaCaT (normal keratinocytes) | >100 | Non-cytotoxic |

These findings suggest that while some derivatives exhibit significant cytotoxicity against cancer cells, they remain non-toxic to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of different substituents on the pyridine or tetrazole rings can enhance or diminish activity. For instance:

- Substituents at the 2-position of the pyridine ring have been shown to improve antimicrobial potency.

This emphasizes the importance of SAR studies in optimizing the biological activity of tetrazole-based compounds .

特性

IUPAC Name |

1-pyridin-3-yltetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-6-9-10-11-12(6)5-2-1-3-8-4-5/h1-4H,(H2,7,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTZKNHKTZJHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=NN=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。